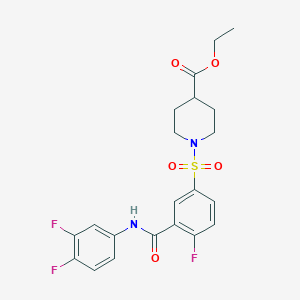

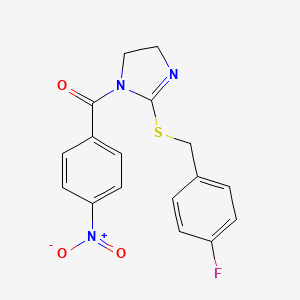

![molecular formula C13H13F3N2O B2533094 2-吗啉-2-[3-(三氟甲基)苯基]丙腈 CAS No. 66548-59-2](/img/structure/B2533094.png)

2-吗啉-2-[3-(三氟甲基)苯基]丙腈

描述

The compound 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile is a type of α-aminonitrile, which is a class of compounds that can be synthesized through various chemical reactions. These compounds often contain a morpholine ring, which is a common feature in molecules designed for pharmaceutical applications due to its versatility and favorable interaction with biological systems.

Synthesis Analysis

The synthesis of related α-aminonitriles, such as 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, involves a Strecker reaction catalyzed by silica sulfuric acid, using aldehydes, morpholine, and cyanide sources . Another synthesis method for a morpholine-containing compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, includes bromination, dehydration, and cyclization steps, achieving an overall yield of 36% . Phosphazenium chloride salts with a morpholino group were synthesized by reacting phosphiniminocyclotrithiazene compounds with diphenyldichlorosilane in acetonitrile .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, and X-ray powder diffraction . For instance, the crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride involves an amine cyclization reaction, reduction, and acidification . Additionally, the coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid was used to prepare 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine . Tertiary enamines of acetoacetic ester, obtained with morpholine, add to nitrochromenes to produce chromans .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their molecular structure and the functional groups they contain. The presence of the morpholine ring suggests basicity and the potential for hydrogen bonding, which can influence solubility and reactivity. The photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine were studied, showing absorption and emission spectra in different solvents and temperatures . The crystalline structure of these compounds can also provide insights into their stability and reactivity .

科学研究应用

合成与结构表征

合成技术:对吗啉衍生物的研究通常涉及新颖的合成技术,包括缩合反应和修饰,以增强生物活性或物理性质。例如,3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉-1H-吲唑-1-甲酰胺的合成展示了一种结合不同官能团的方法,旨在实现潜在的抗肿瘤活性 (Ji 等人,2018 年)。

晶体结构分析:结构表征(例如 X 射线晶体学)提供了对这些化合物的分子几何形状和潜在相互作用机制的见解。相关吗啉衍生物的晶体结构分析有助于了解它们与生物靶标的相互作用 (Quintana 等人,2016 年)。

生物活性

- 抗肿瘤活性:某些吗啉衍生物已被评估其抗肿瘤特性。通过结合吗啉和三氟甲基基团合成的化合物已显示出对癌细胞系的抑制能力,表明它们作为抗癌剂的潜力 (Lu 等人,2017 年)。

光物理表征

- 光物理性质:研究吗啉衍生物的光物理性质,例如它们的吸收光谱和发射特性,可以为开发用于生物应用的新材料或探针提供有价值的信息。一个例子是 4-[(E)-2-(4-氰基苯基)偶氮基]-吗啉的表征,其中涉及检查其发射特性 (Chin 等人,2010 年)。

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAJGOMEIIUHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

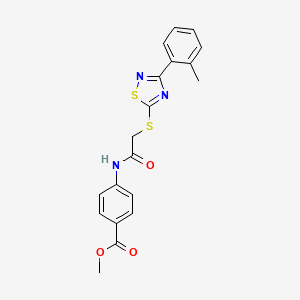

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)

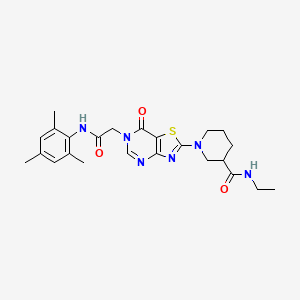

![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)